molecular formula C9H15N3 B1353186 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine CAS No. 957514-15-7

1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1353186
M. Wt: 165.24 g/mol
InChI Key: WWUFXXHXBBRKJV-UHFFFAOYSA-N
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Description

“1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. It is also known as 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride . The CAS Number of this compound is 1171637-58-3 . It is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of cyclopropane derivatives like “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” often involves metal-catalysed C–C bond formation . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives have been synthesized and characterized for their structural and chemical properties. For instance, studies have explored the synthesis, characterization, and X-Ray crystal analysis of pyrazole derivatives to identify their antitumor, antifungal, and antibacterial pharmacophore sites. These compounds' structures were determined using spectroscopic methods and X-ray crystallography, providing insights into their potential biological activities (Titi et al., 2020).

Catalysis and Organic Transformations

Pyrazole derivatives have also been employed in catalytic processes and organic transformations. For example, l-Proline-catalyzed three-component domino reactions have been used for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. This method involves forming multiple bonds in a one-pot operation, demonstrating the versatility of pyrazole derivatives in organic synthesis (Gunasekaran et al., 2014).

Antitumor and Antibacterial Activities

The potential antitumor and antibacterial activities of pyrazole derivatives have been a significant focus of research. Studies have identified specific pyrazole compounds with promising biological activities against breast cancer and microbial infections. Theoretical and experimental analyses have helped in understanding the compounds' mechanisms of action and optimizing their structures for enhanced activity (Titi et al., 2020).

Future Directions

Cyclopropanes, such as “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This field is continuously evolving with increasingly selective and mild approaches being developed . Therefore, the future directions in this field could involve the development of more efficient and selective methods for the synthesis and functionalization of cyclopropane derivatives.

properties

IUPAC Name

2-(1-cyclopropylethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-5-9(10)12(11-6)7(2)8-3-4-8/h5,7-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUFXXHXBBRKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424456
Record name 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

957514-15-7
Record name 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957514-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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